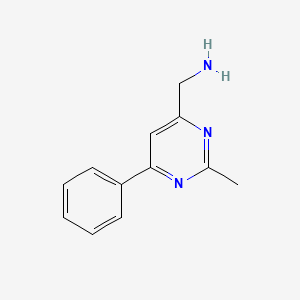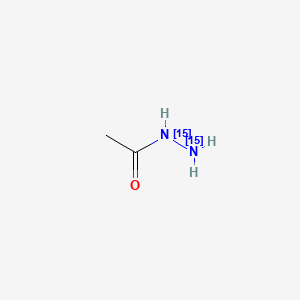
Acetyl Hydrazine-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl Hydrazine-15N2 is a nitrogen-labeled compound used primarily in scientific research. The compound is a derivative of hydrazine, where two nitrogen atoms are isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various analytical and research applications, including studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydrazine. The process can be summarized as follows:
Reactants: Hydrazine-15N2 and acetic anhydride.
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Procedure: Hydrazine-15N2 is added to a solution of acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
Acetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of nitrogen-labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Acetyl Hydrazine-15N2 involves its interaction with various molecular targets and pathways. The nitrogen-15 labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of nitrogen in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine-15N2: A precursor to Acetyl Hydrazine-15N2, used in similar applications.
Acetyl Hydrazine: Similar in structure but without the nitrogen-15 labeling.
Hydrazine: The parent compound, widely used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving nitrogen tracing and metabolism studies. This isotopic labeling provides a distinct advantage over non-labeled compounds, allowing for more precise and accurate analysis.
Propriétés
Formule moléculaire |
C2H6N2O |
|---|---|
Poids moléculaire |
76.07 g/mol |
Nom IUPAC |
acetohydrazide |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i3+1,4+1 |
Clé InChI |
OFLXLNCGODUUOT-CQDYUVAPSA-N |
SMILES isomérique |
CC(=O)[15NH][15NH2] |
SMILES canonique |
CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


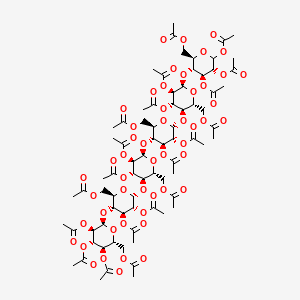
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)



![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
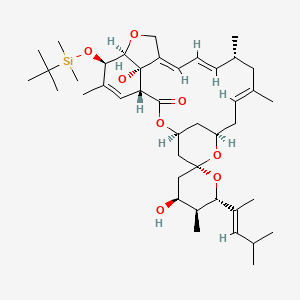
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
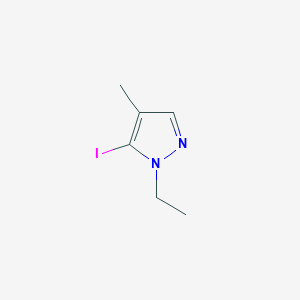
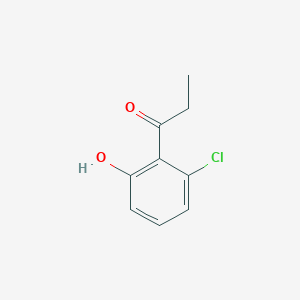

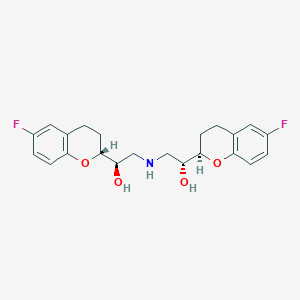
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
